molecular formula C10H20N2O2 B6361223 (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate CAS No. 1932780-66-9

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Cat. No.: B6361223
CAS No.: 1932780-66-9
M. Wt: 200.28 g/mol
InChI Key: DUBXUUPBIKNFEA-JGVFFNPUSA-N
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Description

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butylamine and a suitable protecting group to ensure the stability of the amino group during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets this compound apart from similar compounds is its specific chiral configuration and the presence of the tert-butyl group, which imparts unique steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and as a chiral auxiliary .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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